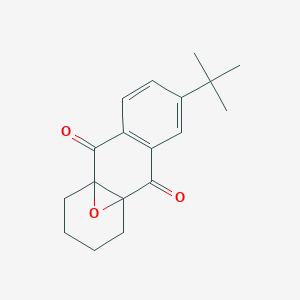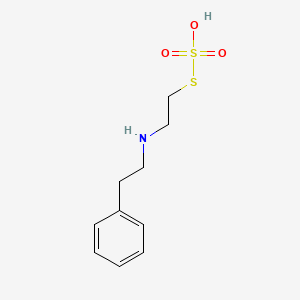
2-(2-Sulfosulfanylethylamino)ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Sulfosulfanylethylamino)ethylbenzene is an organic compound with the molecular formula C10H15NO3S2 It is known for its unique structure, which includes a benzene ring attached to an ethylamino group and a sulfosulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Sulfosulfanylethylamino)ethylbenzene typically involves the reaction of ethylbenzene with sulfosulfanyl reagents under controlled conditions. One common method includes the use of thiosulfuric acid hydrogen S-[2-(phenethylamino)ethyl] ester as a starting material . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Sulfosulfanylethylamino)ethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfosulfanyl group to thiol groups.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Sulfosulfanylethylamino)ethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(2-Sulfosulfanylethylamino)ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfosulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function and activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethylbenzene: A simpler aromatic hydrocarbon with similar structural features but lacking the sulfosulfanyl group.
Thiosulfuric acid hydrogen S-[2-(phenethylamino)ethyl] ester: A closely related compound used in the synthesis of 2-(2-Sulfosulfanylethylamino)ethylbenzene.
Uniqueness
This compound is unique due to its combination of a benzene ring, ethylamino group, and sulfosulfanyl group
Propiedades
Número CAS |
953-22-0 |
|---|---|
Fórmula molecular |
C10H15NO3S2 |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
2-(2-sulfosulfanylethylamino)ethylbenzene |
InChI |
InChI=1S/C10H15NO3S2/c12-16(13,14)15-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,12,13,14) |
Clave InChI |
OPXLJUFZIAHIOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


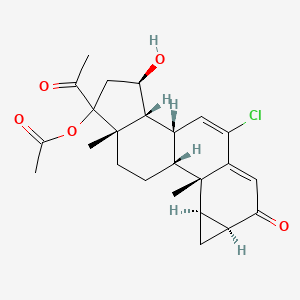

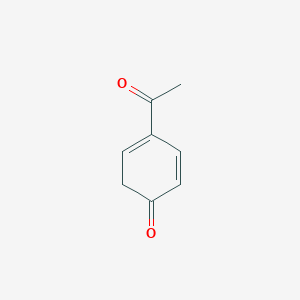
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
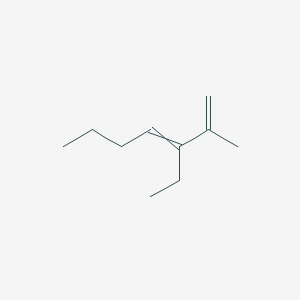
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)
![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
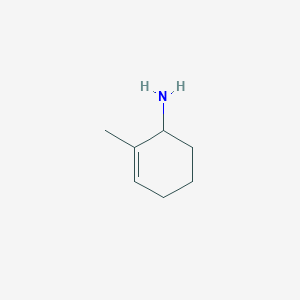
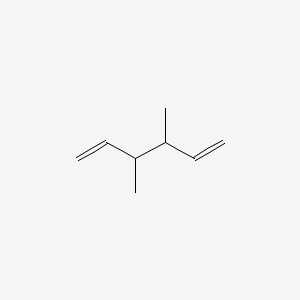

![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
